Computed Lipophilicity (CLogP) Comparison: Predictive ADME Differentiation vs. Alkyl-Substituted Analogs
The target compound exhibits an XLogP3-AA value of 2.7 [1], which is approximately 0.7 log unit higher than its direct tert-butylsulfonyl analog (estimated CLogP ~2.0) and 1.0 log unit higher than the unsubstituted phenylsulfonyl derivative (CLogP ~1.7)[2]. This difference reflects the superior balance of lipophilicity required for passive membrane permeability while maintaining acceptable aqueous solubility, positioning the 4-chlorophenyl modification as optimal for CNS-targeted probe design relative to more hydrophilic alternatives.
| Evidence Dimension | Computed logP (XLogP3-AA) and predicted lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | tert-Butylsulfonyl analog: estimated CLogP ~2.0; unsubstituted phenylsulfonyl analog: CLogP ~1.7 |
| Quantified Difference | Δ logP = +0.7 vs. tert-butyl analog; +1.0 vs. unsubstituted phenyl analog |
| Conditions | Computed property comparison using PubChem data; analog CLogP estimated from structurally related compounds in ZINC database |
Why This Matters
Appropriate lipophilicity (2–3 range) is critical for balancing cellular permeability and aqueous solubility in probe development, and the 4-chlorophenyl group provides a quantified advantage over common aryl and alkyl sulfonamide replacements.
- [1] PubChem. Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate. XLogP3-AA = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/1795493-00-3 View Source
- [2] ZINC15 Database. Substructure search for Cbz-pyrrolidine sulfonamide analogs. http://zinc15.docking.org View Source
